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molecular formula C6H6ClNO2S B1467797 Ethyl 5-chlorothiazole-4-carboxylate CAS No. 425392-45-6

Ethyl 5-chlorothiazole-4-carboxylate

Cat. No. B1467797
M. Wt: 191.64 g/mol
InChI Key: FUWZDBRUOMUDCX-UHFFFAOYSA-N
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Patent
US08168642B2

Procedure details

21 g (123 mmol) ethyl 2-aminothiazol-4-carboxylate (Example 30, step 1) was added to 150 ml acetonitrile, and 18.4 g (137 mmol) NCS was added portionwise, to carry out reaction at room temperature overnight; and then, 19 ml (137 mmol) isoamyl nitrite was added rapidly dropwise, followed by continuing the reaction for 2 hr after complete of addition. The resultant reaction mixture was concentrated, then ethyl acetate and water were added, and filtered to remove insoluble solids. The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 20 g ethyl 5-chlorothiazol-4-carboxylate 1H NMR (CDCl3) 1.42-1.45 (3H, t, J=7.0 Hz); 4.43-4.46 (2H, m, J=7.0 Hz); 8.68 (1H, s); MS (EI) 191.0 (M+).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.C1C(=O)N([Cl:19])C(=O)C1.N(OCCC(C)C)=O>C(#N)C>[Cl:19][C:4]1[S:3][CH:2]=[N:6][C:5]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Name
Quantity
18.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
CUSTOM
Type
CUSTOM
Details
reaction at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction for 2 hr after
Duration
2 h
ADDITION
Type
ADDITION
Details
complete of addition
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate and water were added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble solids
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=CS1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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